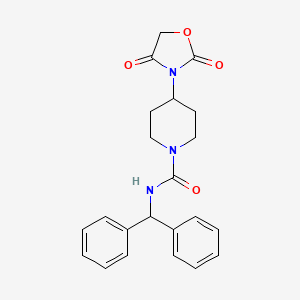

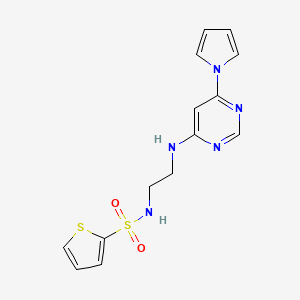

N-benzhydryl-4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

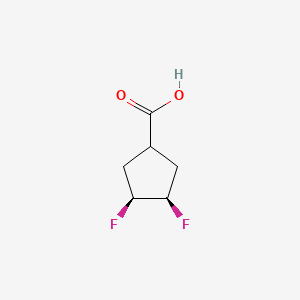

“N-benzhydryl-4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carboxamide” is a complex organic compound. It contains a benzhydryl group, an oxazolidinone group, and a piperidine group . Benzhydryl compounds are a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents . Oxazolidinones are a class of compounds that have been used in the development of antibiotics . Piperidine is a heterocyclic organic compound and it is structurally a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzhydryl group would provide a rigid, planar structure, while the piperidine ring could adopt a chair conformation . The oxazolidinone group could introduce additional stereochemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and any stereochemistry .Applications De Recherche Scientifique

Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents

Heterocyclic analogues of 1192U90 were evaluated as potential antipsychotic agents, demonstrating the interest in piperidine derivatives for pharmaceutical applications. These compounds were assessed for their affinity towards dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, highlighting the relevance of piperidine-based structures in developing therapeutic agents for psychiatric disorders (Norman et al., 1996).

Synthesis and Antimicrobial Activity

A series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. This study underscores the potential of piperidine and benzhydryl moieties in the design of new antimicrobial agents, providing a basis for the exploration of similar structures in combating plant diseases (Vinaya et al., 2009).

Anticonvulsant Activity of Phenytoin Derivatives

Phenytoin derivatives, including those with benzhydryl and piperidine structural elements, were evaluated for their anticonvulsant activities. These compounds highlight the ongoing interest in modifying known pharmacophores to enhance therapeutic efficacy or reduce side effects, pertinent to the development of new treatments for epilepsy (Deodhar et al., 2009).

Mycobacterium Tuberculosis GyrB Inhibitors

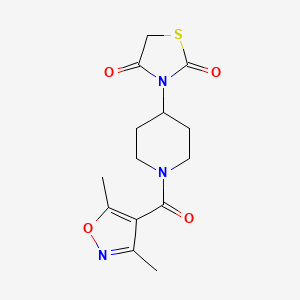

Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. This research demonstrates the utility of incorporating piperidine motifs into molecular designs aimed at addressing infectious diseases, particularly tuberculosis (Jeankumar et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-benzhydryl-4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c26-19-15-29-22(28)25(19)18-11-13-24(14-12-18)21(27)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMBJOCKNWCAIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2852501.png)

![1-Ethylpyridin-1-ium;3-[(2Z)-5-methoxy-2-[(2E)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B2852504.png)

![5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852505.png)

![N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852506.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2852507.png)

![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2852509.png)

![5-Bromo-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2852517.png)